Methyl 2-{[(4-bromophenyl)methyl]amino}acetate
Overview
Description
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of acetic acid and contains a bromine atom attached to a benzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-bromophenyl)methyl]amino}acetate typically involves the reaction of 4-bromo-benzylamine with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
Nucleophilic Substitution: Substituted benzylamino derivatives.
Hydrolysis: (4-Bromo-benzylamino)acetic acid.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-bromophenyl)methyl]amino}acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-benzoylamino)-acetic acid ethyl ester
- Benzoic acid, 4-(acetylamino)-, methyl ester
- (2-BENZOYL-4-BROMO-PHENYLAMINO)-ACETIC ACID METHYL ESTER
Uniqueness
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate is unique due to its specific substitution pattern and the presence of both a bromine atom and an ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
methyl 2-[(4-bromophenyl)methylamino]acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)7-12-6-8-2-4-9(11)5-3-8/h2-5,12H,6-7H2,1H3 |
InChI Key |
FGHOOSWZOCWTJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.